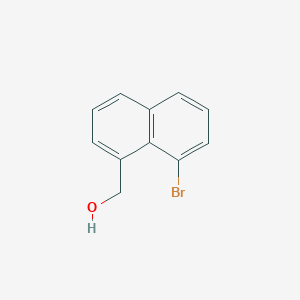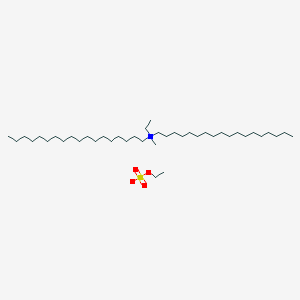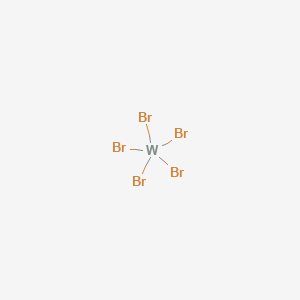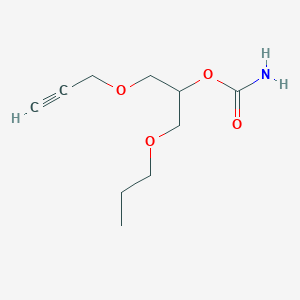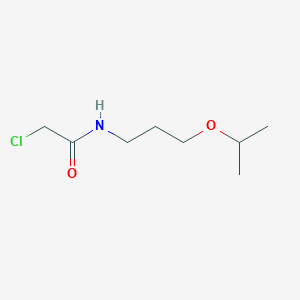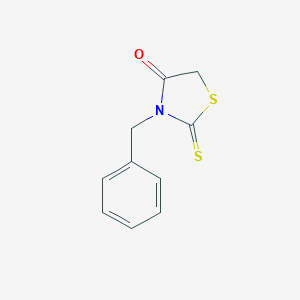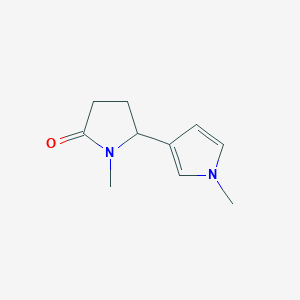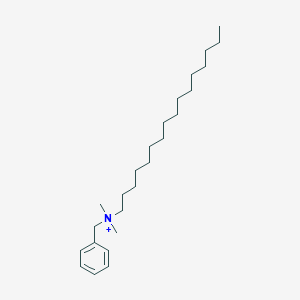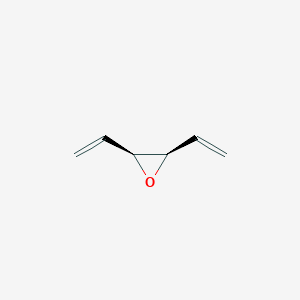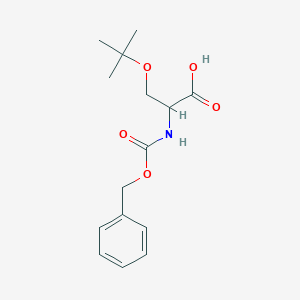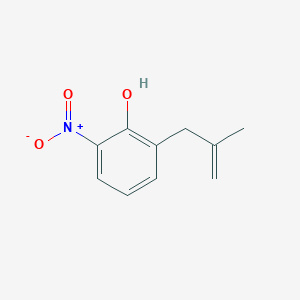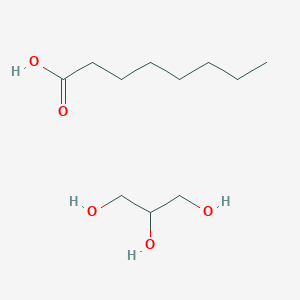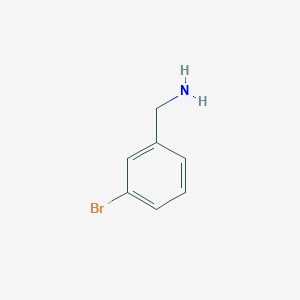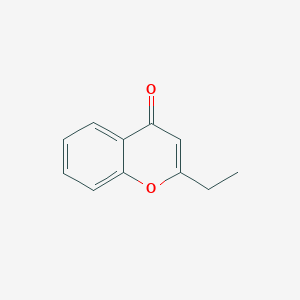
2-Ethylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylchromen-4-one, also known as coumarin, is a natural compound found in many plants, such as tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anti-coagulant, and anti-tumor properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
作用機序
The mechanism of action of 2-Ethylchromen-4-one is complex and varies depending on the specific derivative and the target molecule. Coumarin has been reported to inhibit various enzymes, such as cytochrome P450, tyrosinase, and topoisomerase. It can also interact with DNA and RNA, leading to DNA damage and apoptosis. Coumarin has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
生化学的および生理学的効果
Coumarin has been reported to have various biochemical and physiological effects, such as anti-inflammatory, anti-coagulant, and anti-tumor activities. It can also modulate glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and obesity. Coumarin has been shown to have protective effects against liver and kidney damage, due to its anti-oxidant and anti-inflammatory properties.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, such as its availability, low cost, and ease of synthesis. It can also be easily modified to create derivatives with different properties. However, 2-Ethylchromen-4-one has some limitations, such as its low solubility in water and potential toxicity at high doses. The use of 2-Ethylchromen-4-one in lab experiments should be carefully controlled and monitored to ensure safety and accuracy.
将来の方向性
There are several future directions for the research on 2-Ethylchromen-4-one, including the development of new derivatives with improved properties and the investigation of its potential applications in agriculture and food industry. Coumarin has also been proposed as a potential therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 2-Ethylchromen-4-one and its potential applications in different fields.
合成法
Coumarin can be synthesized by several methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The most commonly used method is the Pechmann condensation, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a catalyst, such as sulfuric acid. The yield and purity of 2-Ethylchromen-4-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
Coumarin has been extensively studied for its potential applications in drug discovery. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activities. Coumarin derivatives have been synthesized and tested for their activity against various diseases, such as HIV, tuberculosis, and malaria. Coumarin has also been investigated for its potential as a natural preservative in food industry, due to its anti-microbial and anti-oxidant properties.
特性
CAS番号 |
14736-30-2 |
|---|---|
製品名 |
2-Ethylchromen-4-one |
分子式 |
C11H10O2 |
分子量 |
174.2 g/mol |
IUPAC名 |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
InChIキー |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
正規SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
同義語 |
2-ethyl-4H-1-Benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



